Ifenprodilglucuronid

Übersicht

Beschreibung

Ifenprodil glucuronide is a metabolite of ifenprodil, a cerebral vasodilator and non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit . Ifenprodil is known for its neuroprotective properties and is used in the treatment of various neurological conditions . The glucuronide form is produced through the process of glucuronidation, which enhances the solubility and excretion of the parent compound .

Wissenschaftliche Forschungsanwendungen

Ifenprodil glucuronide has several applications in scientific research:

Wirkmechanismus

Target of Action

Ifenprodil glucuronide is a derivative of Ifenprodil . Ifenprodil primarily targets the N-methyl-D-aspartate (NMDA) receptors , specifically the GluN1 (glycine-binding NMDA receptor subunit 1) and GluN2B (glutamate-binding NMDA receptor subunit 2) subunits . These receptors are members of the ionotropic glutamate receptor family, playing key roles in brain development and neurological function .

Mode of Action

Ifenprodil acts as a non-competitive antagonist at the NMDA receptors . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs . This binding inhibits the activation of the NMDA receptors, thereby modulating the neurological functions that these receptors control .

Biochemical Pathways

The primary biochemical pathway affected by Ifenprodil involves the NMDA receptors and the glutamate-mediated intracellular signaling . By inhibiting the NMDA receptors, Ifenprodil can modulate the effects of glutamate, the major excitatory neurotransmitter in the brain . This can lead to a reduction in excitotoxic damage, which is often associated with certain neurological conditions .

Result of Action

Ifenprodil has been shown to have both neuromodulatory and immunomodulatory effects . It has potential therapeutic applications in psychiatric conditions, including dependency and depression . Additionally, it has been found to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells .

Action Environment

The action of Ifenprodil can be influenced by various environmental factors. For instance, the presence of other ligands can affect the binding of Ifenprodil to the NMDA receptors . Furthermore, the physiological environment, such as the concentration of glutamate in the brain, can also influence the efficacy of Ifenprodil . More research is needed to understand how different environmental factors influence the action, efficacy, and stability of Ifenprodil glucuronide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ifenprodil glucuronide typically involves the glucuronidation of ifenprodil. This process can be achieved enzymatically using uridine diphosphate glucuronosyltransferase (UGT) enzymes . The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of ifenprodil glucuronide follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes expressed in microbial systems or mammalian cell lines. The reaction is carried out in bioreactors with controlled temperature, pH, and agitation to optimize yield .

Analyse Chemischer Reaktionen

Types of Reactions: Ifenprodil glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of ifenprodil and glucuronic acid .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: UDPGA and UGT enzymes in a buffered solution.

Major Products:

Hydrolysis: Ifenprodil and glucuronic acid.

Conjugation: Ifenprodil glucuronide.

Vergleich Mit ähnlichen Verbindungen

Traxoprodil: Another NMDA receptor antagonist with similar neuroprotective properties.

Morphine-6-glucuronide: A glucuronide metabolite of morphine with enhanced solubility and excretion.

Uniqueness: Ifenprodil glucuronide is unique due to its specific interaction with the GluN2B subunit of NMDA receptors and its role in reducing excitotoxicity . Its enhanced solubility and excretion profile make it a valuable compound in pharmacokinetic studies .

Eigenschaften

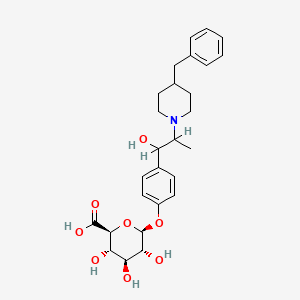

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO8/c1-16(28-13-11-18(12-14-28)15-17-5-3-2-4-6-17)21(29)19-7-9-20(10-8-19)35-27-24(32)22(30)23(31)25(36-27)26(33)34/h2-10,16,18,21-25,27,29-32H,11-15H2,1H3,(H,33,34)/t16?,21?,22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHMRNLUBONADM-FGOGJYSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985139 | |

| Record name | 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66516-92-5 | |

| Record name | Ifenprodil glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066516925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does ifenprodil glucuronide contribute to the pharmacological effects observed with ifenprodil tartrate administration?

A1: The research suggests that ifenprodil glucuronide derivative, while detectable in rabbit plasma, does not significantly contribute to the observed pharmacological effects of ifenprodil tartrate. In vitro studies showed that the synthesized ifenprodil glucuronide derivative had no effect on platelet aggregation and vasocontraction. This indicates that the parent compound, ifenprodil itself, is responsible for these actions rather than its glucuronide derivative. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.